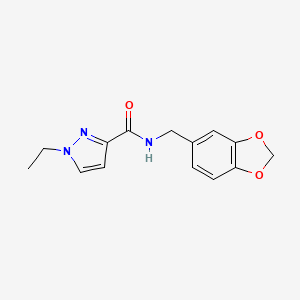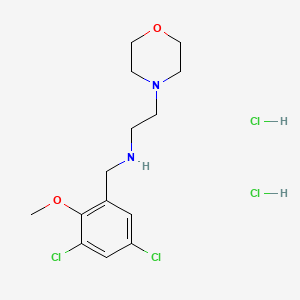
N-(3-chloro-4-fluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide, commonly referred to as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
CPP-115 acts as a competitive inhibitor of GABA aminotransferase, binding to the active site of the enzyme and preventing it from breaking down GABA. This results in an increase in GABA levels in the brain, which can lead to a number of therapeutic effects.
Biochemical and Physiological Effects
The increase in GABA levels in the brain resulting from CPP-115 administration can have a number of biochemical and physiological effects. These include anxiolytic effects, anticonvulsant effects, and sedative effects. CPP-115 has also been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it an ideal tool for studying the role of GABA in the brain. However, there are also limitations to its use. CPP-115 has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on CPP-115. One area of interest is its potential use in the treatment of epilepsy. CPP-115 has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of anxiety disorders. CPP-115 has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, further research is needed to determine the long-term effects of CPP-115 administration, as well as its potential for abuse and addiction.
Synthesemethoden
CPP-115 can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-furylcarbinol to form an intermediate compound. This intermediate is then reacted with piperazine and 1,1'-carbonyldiimidazole to yield CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating neuronal activity. Inhibition of GABA aminotransferase leads to an increase in GABA levels in the brain, which can have a number of therapeutic effects.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O2/c17-14-10-12(3-4-15(14)18)19-16(22)21-7-5-20(6-8-21)11-13-2-1-9-23-13/h1-4,9-10H,5-8,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFFJKDUQOPHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,7aS*)-2-{5-[(2-pyrimidinylthio)methyl]-2-furoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346868.png)
![3-(3-hydroxypropyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346875.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346897.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)
![3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346904.png)

![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)
![3-(2-chlorophenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5346925.png)

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)
![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
![N-benzyl-3-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346971.png)
![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)